2-Bromo-4-methoxy-benzamidine
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Overview
Description
2-Bromo-4-methoxy-benzamidine is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamidine, characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position on the benzene ring
Preparation Methods
The synthesis of 2-Bromo-4-methoxy-benzamidine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 4-methoxybenzaldehyde followed by the conversion of the resulting product to the corresponding amidine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium in the presence of bases such as potassium carbonate . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-4-methoxy-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
2-Bromo-4-methoxy-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-methoxy-benzamidine exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-4-methoxy-benzamidine can be compared with other benzamidine derivatives, such as:
4-Bromo-2-methoxy-benzamidine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2-Methoxy-4-bromo-benzamidine: Another isomer with distinct properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its reactivity and applications.
Properties
IUPAC Name |
2-bromo-4-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXHNLRCDHPMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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